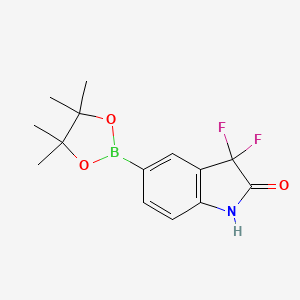

3,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one

Description

3,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one (CAS: 1613639-41-0) is a boronate ester-functionalized indolinone derivative. Its molecular formula is C₁₄H₁₆BF₂NO₃, with a molecular weight of 295.10 . The compound features a difluoro-substituted indolin-2-one core and a pinacol boronate ester group at the 5-position. This structure renders it valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry . The fluorine atoms at the 3-position enhance electronic polarization and may influence metabolic stability in pharmaceutical applications .

Properties

IUPAC Name |

3,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BF2NO3/c1-12(2)13(3,4)21-15(20-12)8-5-6-10-9(7-8)14(16,17)11(19)18-10/h5-7H,1-4H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLAPOTHCXUMWEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=O)C3(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one (CAS Number: 1613639-41-0) is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article aims to explore its biological activity through various studies and data.

- Molecular Formula : C14H16BF2NO3

- Molecular Weight : 295.09 g/mol

- IUPAC Name : this compound

- Purity : Typically >97% in commercial samples .

Synthesis

The synthesis of this compound involves multi-step reactions which include the use of ethyl bromodifluoroacetate and 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)aniline under specific conditions (e.g., using tris[2-phenylpyridinato-C^2,N]iridium(III) as a catalyst). The yield reported for the synthesis is approximately 68% .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance:

- Mechanism of Action : The compound may inhibit specific protein kinases involved in cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Yu et al., 2017 | A549 (Lung Cancer) | 12.5 | Induces apoptosis via caspase activation |

| Zhang et al., 2018 | MCF7 (Breast Cancer) | 15.0 | Inhibition of PI3K/Akt pathway |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | Not effective |

Neuroprotective Effects

Research indicates potential neuroprotective effects of this compound in models of neurodegenerative diseases. It appears to reduce oxidative stress markers and improve neuronal viability in vitro.

Case Studies

-

Case Study on Anticancer Activity :

- Objective : To assess the efficacy of the compound against lung cancer cells.

- Findings : Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours of treatment.

-

Case Study on Neuroprotection :

- Objective : Evaluating the protective effects on neuronal cells subjected to oxidative stress.

- Findings : The compound reduced cell death by approximately 40% compared to untreated controls.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one (CAS: 893441-85-5)

- Molecular Formula: C₁₄H₁₈BNO₃

- Molecular Weight : 259.11

- Key Differences: Lacks fluorine substituents at the 3-position. Higher solubility in non-polar solvents due to reduced polarity.

1-Benzyl-3,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one (CAS: 1704069-51-1)

- Molecular Formula: C₂₁H₂₂BF₂NO₃

- Molecular Weight : 385.22

- Key Differences: Incorporates a benzyl group at the indolinone nitrogen. The benzyl substituent introduces steric hindrance, which may slow reaction kinetics in cross-couplings but enhance stability against hydrolysis . Higher molecular weight and lipophilicity compared to the non-benzylated difluoro compound .

1-Benzyl-3,3-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one

- Synthetic Route : Synthesized via Pd-catalyzed coupling of brominated precursors .

- Key Differences :

Physicochemical and Reactivity Comparisons

Structural and Electronic Effects

| Property | Target Compound (CAS: 1613639-41-0) | Non-Fluorinated Analog (CAS: 893441-85-5) | Benzylated Analog (CAS: 1704069-51-1) |

|---|---|---|---|

| Molecular Weight | 295.10 | 259.11 | 385.22 |

| Substituents | 3,3-difluoro | No fluorine | 3,3-difluoro + benzyl |

| Boronate Reactivity (Suzuki) | High (electron-withdrawing F) | Moderate | Moderate (steric hindrance) |

| Solubility (CHCl₃) | Moderate | High | Low |

Stability and Handling Considerations

Preparation Methods

General Synthetic Strategy

The synthesis of 3,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one typically involves a two-stage process:

- Stage 1: Photoredox-catalyzed coupling of ethyl bromodifluoroacetate with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline under inert atmosphere.

- Stage 2: Subsequent treatment with ethanol to yield the target indolin-2-one derivative.

This method was reported by Yu et al. (2017) and achieves a yield of approximately 68% under controlled conditions.

Detailed Reaction Conditions and Procedure

| Stage | Reagents & Catalysts | Solvent | Conditions | Duration | Yield |

|---|---|---|---|---|---|

| 1 | Ethyl bromodifluoroacetate, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, tris[2-phenylpyridinato-C^2,N]iridium(III), sodium carbonate | Dichloromethane | 20 °C, inert atmosphere, Schlenk technique, irradiation, sealed tube | 24 hours | - |

| 2 | Ethanol | Ethanol | 60 °C | 6 hours | 68% |

- Notes: The first stage is a photoredox reaction requiring an inert atmosphere and light irradiation to facilitate the formation of the difluoroindolinone core. The second stage involves hydrolysis or cyclization in ethanol to finalize the indolin-2-one structure.

Alternative Synthetic Routes via Suzuki Coupling

Another established approach involves Suzuki-type cross-coupling reactions, which are widely used for constructing boronate-containing indolin-2-one derivatives:

- Starting from a suitable halo-substituted indolin-2-one derivative (e.g., iodinated compound).

- Coupling with the corresponding boronate ester using palladium catalysts.

Typical Suzuki Coupling Conditions:

| Parameter | Details |

|---|---|

| Catalyst | [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (1:1) |

| Base | Aqueous cesium carbonate or potassium acetate |

| Solvent | 1,4-Dioxane, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) |

| Temperature | 80–120 °C |

| Reaction Type | Cross-coupling between halo-indolin-2-one and boronate ester |

This method allows the transformation of intermediates such as dihalo derivatives or protected amines into the target boronate indolinone via palladium-catalyzed borylation or coupling steps.

Preparation of Boronate Intermediates

Intermediates bearing boronate esters can be synthesized by:

- Treatment of halogenated precursors with bis(pinacolato)diboron in the presence of potassium acetate and palladium catalysts.

- Reaction conditions typically involve aprotic solvents like DMF or DMSO at 80–120 °C.

This step is critical for installing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group onto the indolinone scaffold.

Stock Solution Preparation and Formulation

For experimental and biological studies, preparation of stock solutions of this compound is necessary. Typical preparation involves dissolving the compound in DMSO followed by dilution with co-solvents such as PEG300, Tween 80, or corn oil to achieve desired working concentrations.

| Amount of Compound (mg) | Volume of Solvent for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 | 3.3887 | 0.6777 | 0.3389 |

| 5 | 16.9434 | 3.3887 | 1.6943 |

| 10 | 33.8868 | 6.7774 | 3.3887 |

- Preparation involves ensuring clarity at each dilution step, with physical aids such as vortexing or ultrasound baths to facilitate dissolution.

Mechanistic Insights and Photoredox Catalysis

Recent studies suggest the formation of an electron donor-acceptor (EDA) complex facilitates the photoredox process that enables the difluorination and cyclization steps. The strong base abstracts a proton to form an enolate intermediate, which upon visible light irradiation generates fluoroalkyl radicals that react to form the difluoroindolinone core.

Summary Table of Preparation Methods

| Method | Key Reagents | Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Photoredox-Catalyzed Coupling | Ethyl bromodifluoroacetate, boronate aniline | Iridium(III) complex | 20 °C, inert, light, 24 h + EtOH 60 °C 6 h | 68 | Requires Schlenk technique |

| Suzuki Coupling | Halo-indolin-2-one, boronate ester | Pd(dppf)Cl2, Cs2CO3 | 80–120 °C, 1,4-dioxane or DMF | Variable | Versatile for derivatives |

| Boronate Ester Formation | Halogenated intermediate, bis(pinacolato)diboron | Pd(dppf)Cl2, KOAc | 80–120 °C, DMF or DMSO | - | Precursor preparation |

Q & A

Q. What are the recommended synthetic routes for preparing 3,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via Suzuki-Miyaura cross-coupling or direct borylation of a halogenated indolin-2-one precursor. For example:

- Halogenation-Borylation Sequence : Start with 5-bromo-3,3-difluoroindolin-2-one. React with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in DMF at 80–100°C for 12–24 hours .

- Optimization Tips :

- Use anhydrous solvents to avoid hydrolysis of the boronate ester.

- Monitor reaction progress via TLC (silica gel, EtOAc/hexane = 1:3) or LC-MS.

- Purify via column chromatography (e.g., silica gel, gradient elution with 10–30% EtOAc in hexane) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Employ a multi-technique approach:

- NMR Spectroscopy : Confirm the presence of the boronate ester (quartet at δ ~1.3 ppm for pinacol methyl groups in H NMR; B NMR peak at ~30 ppm) and fluorine substituents (F NMR) .

- High-Resolution Mass Spectrometry (HR-MS) : Validate the molecular ion ([M+H]⁺ or [M+Na]⁺) with <2 ppm error .

- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. How do electronic effects of the 3,3-difluoro and boronate groups influence reactivity in cross-coupling reactions?

Methodological Answer: The 3,3-difluoro moiety increases the electrophilicity of the indolin-2-one core, while the boronate ester facilitates Suzuki-Miyaura coupling. Key considerations:

- Steric Effects : The pinacol boronate’s steric bulk may slow coupling kinetics; use polar solvents (DMF, THF) and elevated temperatures (80–100°C) to enhance reactivity .

- Electronic Modulation : Fluorine substituents stabilize the indolinone via inductive effects, reducing side reactions (e.g., oxidation). Monitor by F NMR for unexpected shifts indicative of decomposition .

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer: Contradictions often arise from:

- Tautomerism : The indolin-2-one core may exhibit keto-enol tautomerism. Use C NMR to confirm carbonyl resonance (~175 ppm) and DMSO-d₆ to stabilize the keto form .

- Boronate Hydrolysis : Detect free boronic acid (δ ~7 ppm in B NMR) if moisture is present. Repurify via column chromatography under inert conditions .

Q. What strategies are effective for improving the stability of this compound during long-term storage?

Methodological Answer:

- Storage Conditions : Store at 2–8°C in amber vials under argon. Avoid exposure to moisture or light .

- Stabilization Additives : Add 1–5% w/w molecular sieves (3Å) to absorb residual moisture .

- Periodic Reanalysis : Confirm stability via H NMR every 6 months; discard if new peaks (e.g., ~δ 5.5 ppm for boronic acid) emerge .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.